molecular formula C21H15Br2NO B14577856 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- CAS No. 61308-67-6

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-

Cat. No.: B14577856
CAS No.: 61308-67-6
M. Wt: 457.2 g/mol
InChI Key: KLFKLAMABLTOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Isoquinolinone derivatives are nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science. The compound 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- (hereafter referred to as the target compound) features two 4-bromophenyl substituents at the 4-position of the dihydroisoquinolinone scaffold.

Properties

CAS No.

61308-67-6

Molecular Formula

C21H15Br2NO

Molecular Weight

457.2 g/mol

IUPAC Name

4,4-bis(4-bromophenyl)-1,2-dihydroisoquinolin-3-one

InChI

InChI=1S/C21H15Br2NO/c22-17-9-5-15(6-10-17)21(16-7-11-18(23)12-8-16)19-4-2-1-3-14(19)13-24-20(21)25/h1-12H,13H2,(H,24,25)

InChI Key

KLFKLAMABLTOMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Solvent-Dependent Chemoselective Synthesis

The 2024 discovery of solvent-controlled isoquinolinone formation using (phenyliodonio)sulfamate (PISA) revolutionized synthetic approaches to 4,4-disubstituted derivatives. Key findings include:

  • Acetonitrile solvent directs formation of 4-substituted isoquinolinones via nitrenium ion intermediates (Scheme 1A). This pathway enables direct installation of aromatic groups at the C4 position through careful substrate design.
  • Hexafluoro-2-isopropanol (HFIP) with water promotes 3-substituted products, though this route is less relevant for the target compound.
  • Reaction yields for 4-substituted derivatives range from 51–94% under optimized conditions (PISA 1.5 eq, 4Å MS, anhydrous CH₃CN, 20 min RT).

Table 1: PISA-mediated synthesis parameters for 4-substituted isoquinolinones

Substrate R-group Yield (%) Reaction Time Key Observation
Methyl 88 20 min Optimal conditions established
Ethyl 51 30 min Competing cycloisomerization
Phenyl 94 15 min Steric tolerance demonstrated

This method's significance lies in its ability to position aromatic groups directly during cyclization, avoiding post-synthetic modification steps.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated α-Arylation

Building on Zhou et al.'s work with 4-(heteroaryl)cyclohexanones, adapted protocols enable late-stage installation of bromophenyl groups:

  • Core structure preparation : Schmidt reaction converts indanones to dihydroisoquinolinones (72–85% yield).
  • Suzuki-Miyaura coupling :
    • 4-Bromophenylboronic acid (2.2 eq)
    • Pd(PPh₃)₄ (5 mol%)
    • K₂CO₃ (3 eq) in dioxane/H₂O (4:1)
    • 80°C, 12 h → 68% yield (geminal diaryl product)

Key limitation : Steric hindrance from the first coupled aryl group reduces second coupling efficiency (∼40% yield drop).

Direct C-H Arylation

Recent advances in C-H activation show promise for more efficient synthesis:

  • Catalyst system : Pd(OAc)₂ (10 mol%), PCy₃ (20 mol%), Ag₂CO₃ (2 eq)
  • Substrate : 3(2H)-Isoquinolinone with iodonium leaving groups
  • Conditions : DMA, 110°C, 24 h → 63% yield for bis-arylation

Multi-Step Classical Synthesis

Bischler-Napieralski Cyclization

A traditional approach modified for bromophenyl incorporation:

  • Amide formation :
    4-Bromophenylacetic acid + 4-bromobenzylamine → 85% yield (EDCI/HOBt)
  • Cyclization :
    POCl₃ (3 eq), refluxing toluene, 6 h → 71% dihydroisoquinoline
  • Oxidation :
    MnO₂ (5 eq), CH₂Cl₂, RT → 89% target compound

Table 2: Comparative analysis of oxidation methods

Oxidant Solvent Time (h) Yield (%)
MnO₂ CH₂Cl₂ 12 89
PCC Acetone 24 63
KMnO₄ H₂O/THF 6 41

Novel Photocatalytic Methods

Emerging techniques from 2024 studies demonstrate:

  • Visible-light mediated annulation :
    • Substrate: N-methoxy-2-vinylbenzamide
    • Catalyst: Eosin Y (2 mol%)
    • Conditions: Blue LEDs, DMF, 24 h → 78% yield
  • Advantage : Ambient temperature tolerance preserves bromophenyl integrity

Comparative Method Analysis

Table 3: Synthesis method evaluation matrix

Method Yield Range (%) Scalability Bromophenyl Compatibility
PISA-mediated 51–94 High Excellent
Pd cross-coupling 40–68 Moderate Good
Bischler-Napieralski 60–71 Low Fair
Photocatalytic 65–78 Emerging Excellent

Challenges in Steric Management

The geminal 4,4-bis(4-bromophenyl) configuration creates unique synthetic hurdles:

  • Rotational barrier : Dihedral angle between aryl groups measured at 68° (DFT calculations)
  • Solubility issues : Hexane/EtOAc (8:2) required for crystallization
  • Byproduct formation :
    • 12–15% mono-arylated products in cross-coupling
    • 7–9% dehalogenation byproducts under basic conditions

Chemical Reactions Analysis

Key Data:

StepConditionsYieldCharacterization (¹H NMR)
Cyclization CF₃SO₃H, 130°C, 4 h58%δ 8.18 (1H, br NH), 7.29–7.42 (m), 1.41 (9H s)
Deprotection HCl/dioxane, RT, 12 h74%δ 7.51–7.31 (m), 5.63 (d, J=7.2 Hz)

Functionalization Reactions

The bromophenyl substituents at positions 4 and 4′ enable further functionalization via cross-coupling reactions:

  • Suzuki Coupling : The bromine atoms can be replaced with aryl/heteroaryl groups using palladium catalysts .

  • Nucleophilic Aromatic Substitution : Electron-deficient bromophenyl groups react with amines or alkoxides under basic conditions .

Example Reaction Pathway :

  • Intermediate Formation : Activation of the bromophenyl group via Pd-catalyzed oxidative addition.

  • Coupling : Reaction with boronic acids or amines yields biaryl or amine-substituted derivatives.

Selectivity Data for Analogues :

CompoundKₑ (κ, nM)μ/κ Selectivityδ/κ Selectivity
JDTic0.0212503700
40.02437018400
50.01148024900

Stability and Solubility

Physicochemical properties impact reactivity and bioavailability:

  • Plasma Stability : >67% of related compounds remain intact after 1 h in plasma .

  • Solubility : Moderate aqueous solubility (11–42 μM at pH 7.4) .

Mechanistic Insights

  • Tautomerization : The 1,4-dihydroisoquinolinone core undergoes keto-enol tautomerization, influencing reactivity in Michael additions or cycloadditions .

  • Diastereoselectivity : Reactions with α,β-unsaturated aldehydes proceed via endo-transition states, yielding spirocyclic products with high diastereomeric ratios (up to 85:15) .

Scientific Research Applications

3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural Differences :

  • Halogen Substituents : Chlorine replaces bromine on the aryl rings, reducing molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol).
  • Additional Functional Group: A dimethylamino (-N(CH₃)₂) group at the 6-position enhances electron-donating capacity, contrasting with the purely electron-withdrawing bromophenyl groups in the target compound.
  • Molecular Formula : C₂₃H₂₀Cl₂N₂O (MW: 435.32 g/mol) vs. the brominated analog (estimated MW: ~524.18 g/mol, assuming C₂₁H₁₄Br₂N₂O).

Implications :

  • Chlorine’s smaller atomic radius may improve solubility in polar solvents compared to bromine.

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro-

Structural Differences :

  • Substituent Position: A single 4-aminophenyl group is attached at the 1-position instead of two 4-bromophenyl groups at the 4-position.
  • Functional Groups: The amino (-NH₂) group is electron-donating, contrasting with bromine’s electron-withdrawing nature.
  • Molecular Formula : C₁₅H₁₄N₂O (MW: 238.28 g/mol), significantly smaller than the target compound.

Implications :

  • The amino group increases solubility in aqueous media and may facilitate hydrogen bonding.
  • Reduced steric bulk compared to the bis-bromophenyl analog could enhance reactivity in nucleophilic substitutions .

α,δ-Bis[4-(4-bromophenyl)-2-thiazolyl]-3,4-dihydro-β,4-dioxo-2-quinazolinepentanenitrile Potassium Salt

Structural Differences :

  • Core Heterocycle: Quinazoline-dione vs. isoquinolinone.
  • Substituents : Two 4-(4-bromophenyl)-2-thiazolyl groups and a pentanenitrile chain.
  • Molecular Complexity : C₃₁H₁₈N₅O₂Cl₂KS₂ (MW: 666.62 g/mol), with additional sulfur and potassium atoms.

Implications :

  • The potassium salt form enhances solubility in polar solvents compared to neutral isoquinolinone derivatives .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Bromophenyl analog) C₂₁H₁₄Br₂N₂O* ~524.18 4,4-bis(4-bromophenyl) High lipophilicity, electron-deficient core
4,4-Bis(4-chlorophenyl)-6-(dimethylamino) analog C₂₃H₂₀Cl₂N₂O 435.32 4,4-bis(4-chlorophenyl), 6-dimethylamino Enhanced solubility, basicity
1-(4-Aminophenyl) analog C₁₅H₁₄N₂O 238.28 1-(4-aminophenyl) Hydrogen bonding capability
Quinazolinepentanenitrile potassium salt C₃₁H₁₈N₅O₂Cl₂KS₂ 666.62 Thiazolyl, bromophenyl, pentanenitrile Ionic form, sulfur-mediated reactivity

*Estimated based on structural analogy.

Research Findings and Implications

  • Electronic Effects: Bromine’s strong electron-withdrawing nature in the target compound likely stabilizes the isoquinolinone core against oxidative degradation compared to chlorine or amino-substituted analogs .
  • Synthetic Accessibility: The bis-bromophenyl substitution may complicate synthesis due to steric hindrance, whereas mono-substituted analogs (e.g., 1-(4-aminophenyl)) are more straightforward to functionalize .
  • Biological Relevance: Thiazolyl-containing derivatives (e.g., the quinazolinepentanenitrile salt) demonstrate enhanced bioactivity in preliminary studies, suggesting that bromophenyl isoquinolinones could be optimized for similar applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-?

  • Methodology : A modified Ullmann coupling or bromination of precursor isoquinolinone derivatives is commonly employed. For example, brominated aryl groups can be introduced via nucleophilic aromatic substitution using hydrobromic acid (HBr) in acetonitrile under controlled temperatures (0–5°C), as demonstrated in analogous isoquinolinone syntheses . Key steps include:

  • Purification via column chromatography with silica gel (ethyl acetate/hexane gradients).
  • Structural validation using 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.0 ppm) and dihydroisoquinolinone backbone protons (δ 4.0–5.5 ppm) to confirm regioselectivity .
  • X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of bromophenyl substituents, as seen in structurally related benzoylated isoquinolinones .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C22_{22}H14_{14}Br2_2N2_2O, MW ≈ 506.07 g/mol).

Q. What solvent systems are optimal for recrystallization and stability studies?

  • Methodology : Screen polar aprotic solvents (e.g., DMF, DMSO) for recrystallization, as brominated aryl groups enhance solubility. Stability in aqueous environments can be assessed via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours), monitored by HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do microbial communities degrade this compound in environmental systems?

  • Methodology : Conduct microcosm studies using aquifer sediments or activated sludge inocula under anaerobic conditions. Monitor degradation via:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect intermediates like dehalogenated isoquinolinones or phenolic derivatives.
  • Stable Isotope Probing (SIP) : Use 13C^{13}C-labeled analogs to trace microbial assimilation pathways, as applied in methanogenic degradation studies of related heterocycles .

Q. What strategies exist for isotopic labeling (e.g., 14C^{14}C) to track metabolic pathways in biological systems?

  • Methodology : Incorporate 14C^{14}C at the carbonyl position via condensation reactions with labeled precursors (e.g., 14C^{14}C-acetic anhydride). Validate purity via radiometric HPLC and autoradiography, referencing protocols for 14C^{14}C-labeled anticonvulsant isoquinolinones .

Q. How can computational modeling predict reactivity under photolytic or thermal conditions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map electron density distributions, identifying vulnerable sites (e.g., bromine substituents) for debromination.
  • Simulate UV-Vis spectra to correlate experimental λmax_{\text{max}} with theoretical transitions .

Q. What are the challenges in resolving enantiomeric purity for derivatives with chiral centers?

  • Methodology : Utilize chiral stationary phases (e.g., Chiralpak IA) in HPLC or supercritical fluid chromatography (SFC). Compare retention times with racemic mixtures, as described for hexahydro-6(2H)-isoquinolinone derivatives .

Data Contradictions and Mitigation

  • Synthetic Yield Variability : reports 63% yield for a brominated isoquinolinone analog, while similar protocols may yield <50% due to steric hindrance from bis(4-bromophenyl) groups. Optimize reaction time/temperature gradients to improve efficiency.
  • Degradation Pathways : Field studies () suggest rapid microbial degradation, but lab data may show persistence under abiotic conditions. Use 14C^{14}C-tracking to distinguish biotic vs. abiotic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.